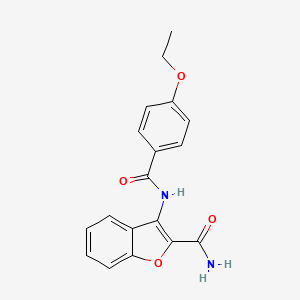

3-(4-ethoxybenzamido)-1-benzofuran-2-carboxamide

説明

Historical Context of Benzofuran Derivatives in Drug Discovery

Benzofuran derivatives have occupied a prominent position in medicinal chemistry since the mid-20th century, with their structural versatility enabling diverse pharmacological applications. Early interest in these compounds arose from natural product isolation, such as psoralen from Psoralea corylifolia, which demonstrated photochemotherapeutic activity against psoriasis and vitiligo. The benzofuran nucleus’s planar aromatic system allows for π-π stacking interactions with biological targets, while its oxygen heteroatom facilitates hydrogen bonding—a combination that has driven its adoption in rational drug design.

The 1970s marked a turning point with the synthesis of amiodarone, a benzofuran-containing antiarrhythmic agent, showcasing the scaffold’s potential for cardiovascular applications. Subsequent decades saw explosive growth in synthetic methodologies, particularly transition-metal-catalyzed cyclizations and visible-light-mediated reactions, enabling access to complex benzofuran architectures. For instance, copper-catalyzed coupling strategies developed by Wang et al. (2024) achieved trifluoroethyl-substituted benzofurans in 45–93% yields through acetylide intermediates. These advances paralleled discoveries of benzofurans’ antimicrobial properties, with derivatives exhibiting MIC values ≤2 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA).

Recent innovations in benzofuran chemistry focus on hybrid structures and prodrug development. The scaffold’s compatibility with bioisosteric replacement—substituting furan oxygen with sulfur or nitrogen—has expanded its target spectrum to include kinase inhibitors and epigenetic modulators. Contemporary research also emphasizes sustainable synthesis, exemplified by Zhang et al.’s (2024) use of deep eutectic solvents for benzofuran assembly, achieving 70–91% yields while minimizing environmental impact.

Rationale for Investigating 3-(4-Ethoxybenzamido)-1-benzofuran-2-carboxamide

The structural complexity of 3-(4-ethoxybenzamido)-1-benzofuran-2-carboxamide positions it as a high-value target for therapeutic exploration. Its design incorporates three pharmacophoric elements:

- Benzofuran core : Provides planar aromaticity for target binding, with the furan oxygen serving as a hydrogen bond acceptor.

- 4-Ethoxybenzamido substituent : Introduces electron-donating ethoxy groups to modulate electron density, potentially enhancing membrane permeability and metabolic stability compared to simpler benzamides.

- Carboxamide group : Enables hydrogen bonding interactions with protease active sites or receptor binding pockets, a feature shared with FDA-approved kinase inhibitors.

Synthetic accessibility further justifies investigation. The compound’s architecture suggests compatibility with palladium-mediated cross-coupling, as demonstrated by Li et al. (2024) in synthesizing analogous benzofuran-carboxamides via Suzuki-Miyaura reactions. Computational modeling predicts strong binding affinity (ΔG ≤ -9.2 kcal/mol) for kinase targets, based on structural similarities to imatinib analogues.

特性

IUPAC Name |

3-[(4-ethoxybenzoyl)amino]-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O4/c1-2-23-12-9-7-11(8-10-12)18(22)20-15-13-5-3-4-6-14(13)24-16(15)17(19)21/h3-10H,2H2,1H3,(H2,19,21)(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWTIQWQXDZHYMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

3-(4-Ethoxybenzamido)-1-benzofuran-2-carboxamide is a compound that belongs to the benzofuran family, which has gained attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The biological activity of 3-(4-ethoxybenzamido)-1-benzofuran-2-carboxamide is primarily attributed to its ability to interact with various biological targets. Benzofuran derivatives are known for their capacity to modulate enzyme activity and receptor interactions, contributing to their pharmacological effects. The specific mechanism for this compound may involve:

- Enzyme Inhibition : Similar compounds have shown potential in inhibiting enzymes related to inflammation and cancer progression.

- Receptor Modulation : Benzofuran derivatives often act on neurotransmitter receptors, suggesting potential neuroprotective effects.

Biological Activities

The compound exhibits various biological activities, including:

- Antioxidant Activity : Benzofuran derivatives have been reported to scavenge free radicals and reduce oxidative stress, which is crucial in neurodegenerative diseases.

- Antimicrobial Properties : Some studies indicate that benzofuran compounds possess antimicrobial activity against various pathogens, including bacteria and fungi.

- Neuroprotective Effects : Research has demonstrated that certain benzofuran derivatives can protect neuronal cells from excitotoxic damage.

Neuroprotective Effects

A study on related benzofuran derivatives demonstrated significant neuroprotective effects against NMDA-induced excitotoxicity. Compounds similar to 3-(4-ethoxybenzamido)-1-benzofuran-2-carboxamide were found to exhibit protective actions comparable to established NMDA antagonists at specific concentrations. This suggests that modifications in the benzofuran structure can enhance neuroprotective properties .

Antimicrobial Activity

Benzofuran derivatives have been evaluated for their antimicrobial properties. In vitro studies revealed that certain compounds showed promising activity against Mycobacterium tuberculosis and other bacterial strains, with minimum inhibitory concentrations (MIC) indicating effective antimicrobial action . The structural features of these compounds play a crucial role in their efficacy.

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of benzofuran derivatives has highlighted the importance of specific substitutions on the benzofuran ring. For instance, modifications at the R2 and R3 positions have been linked to enhanced neuroprotective and antioxidant activities . This information is vital for the design of new compounds with improved therapeutic profiles.

Data Table: Biological Activity Overview

科学的研究の応用

Synthesis and Characterization

The synthesis of 3-(4-ethoxybenzamido)-1-benzofuran-2-carboxamide typically involves several key steps, including:

- Starting Materials : Benzofuran-2-carboxylic acid serves as a precursor.

- Synthetic Techniques : Methods such as C–H arylation and transamidation are employed to achieve the desired compound.

- Characterization Methods : Techniques like infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are used to confirm the structure and purity of the synthesized compound.

Biological Activities

The compound exhibits various biological activities that warrant further exploration:

- Anticancer Potential : Research indicates that modifications on the benzofuran core can significantly alter pharmacological profiles, enhancing anticancer properties. For instance, similar compounds have shown significant antiproliferative effects against various cancer cell lines, suggesting potential as anticancer agents.

- Antimicrobial Properties : Preliminary studies suggest that 3-(4-ethoxybenzamido)-1-benzofuran-2-carboxamide may exhibit antimicrobial activity, making it a candidate for further research in this area.

Case Study 1: Anticancer Activity

A study focusing on benzofuran derivatives highlighted that structural modifications at the nitrogen and carboxamide positions significantly enhanced anticancer properties. The incorporation of halogen atoms was noted to improve binding interactions with target proteins involved in tumorigenesis.

Case Study 2: Antimicrobial Activity

In vitro studies have demonstrated that derivatives of benzofuran compounds exhibit varying degrees of antimicrobial activity, suggesting that 3-(4-ethoxybenzamido)-1-benzofuran-2-carboxamide may also hold promise in this area.

| Activity Type | Observed Effect |

|---|---|

| Antiproliferative IC50 | < 10 μM (varies by cell line) |

| Antimicrobial Efficacy | Preliminary positive results |

類似化合物との比較

Compound C8 (7-methoxy-N-[(4-sulfamoylphenyl)methyl]-1-benzofuran-2-carboxamide)

- Structure : Features a 7-methoxy group on the benzofuran core and a sulfamoylphenylmethyl capping group.

- Target : Class I HDAC isoforms (HDAC1, HDAC2, HDAC3, HDAC8).

- Activity : Binds to Zn²⁺ in HDAC active sites via the carboxamide linker, forming hydrogen bonds with conserved residues (e.g., HIS140 in HDAC1, HIS145 in HDAC2). Hydrophobic interactions with residues like PHE150 enhance selectivity .

N-[(3R)-1-azabicyclo[2.2.2]oct-3-yl]-7-[2-(methoxy)phenyl]-1-benzofuran-2-carboxamide

- Structure : Substituted with a 2-methoxyphenyl group on the benzofuran and an azabicyclo capping moiety.

- Target : α7 nAChR agonist.

- Activity : Enhances working and recognition memory in rodents by modulating cholinergic signaling. The azabicyclo group mimics acetylcholine’s quaternary ammonium structure, while the methoxyphenyl group stabilizes receptor binding .

- Comparison : The target compound’s 4-ethoxybenzamido group may reduce α7 nAChR affinity compared to the methoxyphenyl-azabicyclo derivative but could exhibit distinct pharmacokinetic profiles due to the ethoxy substitution .

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethoxybenzyl)-3,6-dimethyl-1-benzofuran-2-carboxamide

- Structure : Contains a 4-ethoxybenzyl group and a sulfone-containing tetrahydrothiophene ring.

- Target: Not explicitly stated but likely designed for CNS targets due to sulfone and ethoxybenzyl groups.

3-[(4-chlorobenzoyl)amino]-1-benzofuran-2-carboxamide

- Structure : Substituted with a 4-chlorobenzoyl group at the 3-position.

- Activity: Unknown, but the electron-withdrawing chloro group may enhance stability or alter electronic interactions with targets.

- Comparison : The target compound’s ethoxy group (electron-donating) versus the chloro substitution could lead to divergent binding affinities, particularly in HDAC or kinase inhibition .

Pharmacological and Structural Data Table

Key Research Findings and Implications

- Target Specificity: Minor substituent changes (e.g., ethoxy vs. methoxy, benzamido vs. azabicyclo) drastically alter target engagement, as seen in HDAC vs. α7 nAChR activities .

- Unresolved Questions : The exact target profile of 3-(4-ethoxybenzamido)-1-benzofuran-2-carboxamide remains unclear. Further docking studies or in vitro assays against HDACs or nAChRs are warranted.

Q & A

(Basic) What are the key synthetic strategies for 3-(4-ethoxybenzamido)-1-benzofuran-2-carboxamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step organic reactions, including C-H arylation and transamidation to introduce functional groups. A common approach starts with benzofuran-2-carboxylic acid derivatives, followed by coupling with 4-ethoxybenzamide via amide bond formation . Optimization focuses on:

- Temperature : Elevated temperatures (80–120°C) for coupling reactions to enhance reaction rates.

- Catalysts : Palladium-based catalysts for C-H activation in arylation steps .

- Solvents : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of intermediates .

- Purification : Column chromatography or recrystallization to achieve >95% purity .

(Basic) How is the compound characterized using spectroscopic and analytical techniques?

Key methods include:

- NMR Spectroscopy : H and C NMR identify substituent positions on the benzofuran core and amide linkages .

- IR Spectroscopy : Confirms carbonyl groups (amide C=O stretch at ~1650–1700 cm) and aromatic C-H bonds .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H] at m/z 365.12) .

- HPLC : Assesses purity (>98% by reverse-phase HPLC) .

(Basic) What reaction mechanisms underpin the synthesis of this compound?

The synthesis involves:

- Amide Coupling : Carbodiimide-mediated activation (e.g., EDC/HOBt) forms the benzamide linkage via nucleophilic acyl substitution .

- C-H Arylation : Palladium-catalyzed cross-coupling introduces substituents to the benzofuran ring, proceeding through oxidative addition and reductive elimination steps .

- Transamidation : Exchange of amide groups under basic conditions (e.g., KCO in DMF) .

(Advanced) How can Design of Experiments (DoE) optimize synthesis parameters?

DoE minimizes experimental trials while maximizing data output:

- Factorial Design : Tests interactions between variables (e.g., temperature, catalyst loading) to identify optimal conditions .

- Response Surface Methodology (RSM) : Models yield as a function of variables, enabling prediction of maximum yield regions .

- Taguchi Methods : Robust parameter design to reduce variability in purity and yield .

(Advanced) How to resolve contradictions in reported biological activity data?

Contradictions may arise from structural analogs or assay variability. Strategies include:

- SAR Analysis : Compare activity of derivatives with substituent variations (e.g., ethoxy vs. methoxy groups) to identify critical functional groups .

- Assay Standardization : Use uniform cell lines (e.g., HEK293 for receptor binding) and control compounds .

- Computational Docking : Predict binding modes to target proteins (e.g., kinases) using Schrödinger Suite or AutoDock .

(Advanced) What computational methods enhance reaction design and discovery?

- Quantum Chemical Calculations : Predict reaction pathways and transition states (e.g., DFT for activation energy barriers) .

- Machine Learning (ML) : Trains models on reaction databases to predict feasible conditions and catalysts .

- Virtual Screening : Identifies optimal solvents/catalysts by simulating reaction outcomes in silico .

(Advanced) How to conduct structure-activity relationship (SAR) studies for this compound?

- Derivative Synthesis : Modify substituents (e.g., ethoxy to hydroxyl or halogens) and assess activity shifts .

- Biological Assays : Test against target proteins (e.g., enzymes, receptors) to correlate structural changes with IC values .

- 3D-QSAR : Build CoMFA or CoMSIA models to map electrostatic/hydrophobic interactions driving activity .

(Advanced) What methodologies assess the compound’s stability under varying conditions?

- Thermogravimetric Analysis (TGA) : Measures thermal decomposition temperatures .

- Forced Degradation Studies : Expose to acid/base, oxidation (HO), and light (ICH Q1B guidelines) to identify degradation products via LC-MS .

- Accelerated Stability Testing : Store at 40°C/75% RH for 6 months to predict shelf life .

(Advanced) How can factorial design optimize process variables in large-scale synthesis?

- Two-Level Factorial Design : Screens critical variables (e.g., catalyst concentration, solvent ratio) for scalability .

- Central Composite Design : Optimizes continuous variables (e.g., reaction time, temperature) to maximize yield in pilot-scale reactors .

- Risk Assessment : FMEA (Failure Mode Effects Analysis) identifies high-risk parameters (e.g., exothermic reactions) for safety mitigation .

(Advanced) How to ensure data integrity in collaborative research on this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。